Furan, 2-(1,1-dimethylethoxy)-
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Overview
Description
Furan, 2-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C8H12O2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(1,1-dimethylethoxy)- typically involves the reaction of furan with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of Furan, 2-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Furan, 2-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and other functionalized furan compounds .
Scientific Research Applications
Furan, 2-(1,1-dimethylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of resins, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Furan, 2-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound with a simpler structure.
2,5-Dimethylfuran: A derivative with two methyl groups.
2,5-Furan-dicarboxylic acid: A dicarboxylic acid derivative of furan.
Uniqueness
Furan, 2-(1,1-dimethylethoxy)- is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
32460-41-6 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]furan |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)10-7-5-4-6-9-7/h4-6H,1-3H3 |
InChI Key |
PIXNMAKUJFRYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CO1 |
Origin of Product |
United States |
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